3-(5-Fluoro-2-nitrophenoxy)propan-1-amine
Overview
Description
Scientific Research Applications
1. Metal Ion Chelation
Several amine phenols, including compounds structurally similar to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine, have been studied for their ability to chelate Group 13 metal ions. This research explores the spectroscopic characteristics and potential applications in metal ion chelation, highlighting the versatility of such compounds in inorganic chemistry and materials science (Liu, Wong, Rettig, & Orvig, 1993).
2. Synthesis of Biologically Active Compounds
The structural analogues of 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine have been utilized in the synthesis of biologically active compounds. These studies involve the reaction of similar compounds with various amines and amino acids, highlighting their role in the development of pharmaceuticals and biological molecules (Wilshire, 1967).
3. Development of High-Performance Materials
Research into soluble fluoro-polyimides derived from compounds structurally related to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine demonstrates their utility in creating high-performance materials. These studies underscore the importance of such compounds in the synthesis of polymers with exceptional thermal stability and moisture resistance, which are crucial for advanced material applications (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
4. Catalytic Reduction of Nitro Compounds
Graphene-based catalysts incorporating compounds similar to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine have been researched for the reduction of nitro compounds to amines. This area of study is significant for environmental remediation and the production of amines, which have wide applications in various industries (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
5. Advanced Sensing and Detection Technologies
The study of Cd(II) metal-organic frameworks (MOFs) using compounds with functional groups akin to 3-(5-Fluoro-2-nitrophenoxy)propan-1-amine reveals their potential in selective CO2 capture and metal ions detection. These findings are pivotal in the field of environmental monitoring and the development of sophisticated sensing technologies (Wang, Han, Gao, & Zheng, 2018).
properties
IUPAC Name |
3-(5-fluoro-2-nitrophenoxy)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c10-7-2-3-8(12(13)14)9(6-7)15-5-1-4-11/h2-3,6H,1,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDRJTFEZZCQDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-nitrophenoxy)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.